molecular formula C11H20ClNO4 B8052164 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B8052164
M. Wt: 265.73 g/mol
InChI Key: JSNAXNGFWWBFRY-QMMMGPOBSA-N
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Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a chloromethyl ester group. This compound is primarily utilized as a building block in peptide synthesis and pharmaceutical intermediates. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic procedures, while the chloromethyl ester facilitates nucleophilic substitution reactions, enabling further functionalization .

Properties

IUPAC Name

chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNAXNGFWWBFRY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of a scavenger like water or anisole.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.

    Deprotection: The major product is the free amine, along with by-products from the Boc group removal.

Scientific Research Applications

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate primarily involves its role as a protected amino acid derivative The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation

Comparison with Similar Compounds

Functional Group Variations

Key structural analogs include compounds with modifications to the ester group, amino acid side chain, or Boc-protected amine. Below is a comparative analysis based on molecular features, synthesis, and applications:

Reactivity and Stability

  • Chloromethyl Ester vs. Methyl/Tert-Butyl Esters : The chloromethyl group enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl or tert-butyl esters (e.g., ’s tert-butyl ester). This reactivity is advantageous for coupling reactions in peptide synthesis but may require careful handling due to instability .
  • Boc Protection: All compounds share Boc protection, which is stable under basic conditions but cleaved under acidic conditions. This contrasts with benzyloxycarbonyl (Z)-protected analogs (e.g., ’s compounds), which are acid-labile and require hydrogenolysis for deprotection .

Biological Activity

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry and biochemical research. This article provides a detailed overview of its biological activity, including synthesis pathways, interaction studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Chloromethyl group : Enhances reactivity.
  • Tert-butoxycarbonyl (Boc) group : Provides protection for the amino group during synthesis.
  • Amino acid backbone : Imparts biological relevance, particularly in peptide synthesis.

The molecular formula is C11H20ClNO4C_{11}H_{20}ClNO_4, with a molecular weight of 265.73g/mol265.73\,g/mol .

Role in Peptide Synthesis

This compound serves as an important intermediate in the synthesis of bioactive peptides. Its ability to incorporate into peptide chains allows for the development of novel therapeutics targeting various biological pathways. The compound's reactivity with nucleophiles makes it suitable for diverse applications in medicinal chemistry, including:

  • Drug Development : Used to synthesize compounds with potential therapeutic effects.
  • Enzyme Mechanism Studies : Helps elucidate interactions between peptides and enzymes, contributing to a better understanding of biochemical processes .

Interaction Studies

Recent studies have focused on the interactions of this compound with various biological macromolecules:

  • Nucleophilic Reactivity : The chloromethyl group facilitates reactions with nucleophiles, which is crucial for understanding its biochemical roles .
  • Protein Interactions : Investigations into how this compound interacts with proteins can provide insights into its potential as a drug candidate or biochemical tool .

Comparative Analysis

To highlight the uniqueness of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructureUnique Features
Methyl (2S)-2-amino-4-phenylbutanoateC11H15NO2Lacks chloromethyl group; simpler structure
Ethyl (2S)-2-amino-5-(chloromethoxycarbonylamino)pentanoateC11H16ClN3O3Contains a longer carbon chain; different biological activity
(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoateC11H21ClN2O4Stereoisomer with potential different biological activities

The distinct chiral configuration of this compound influences its reactivity and biological properties compared to its stereoisomers and related compounds .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • Peptide Synthesis Applications : Research has demonstrated its effectiveness in synthesizing peptides that exhibit antimicrobial properties, paving the way for new antibiotic therapies.
  • Cardiovascular Research : As a precursor in synthesizing neprilysin inhibitors like Sacubitril, this compound has shown promise in treating heart failure by enhancing natriuretic peptide levels .
  • Biochemical Pathway Elucidation : Studies involving enzyme kinetics have revealed how this compound can modulate enzyme activity, providing insights into metabolic pathways relevant to drug metabolism .

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